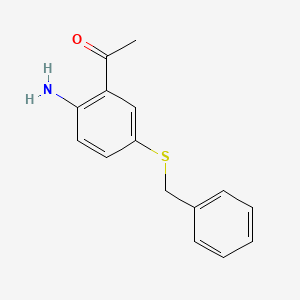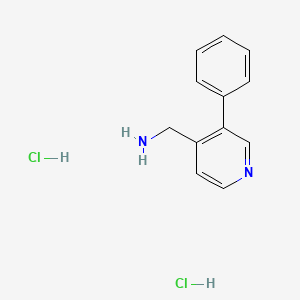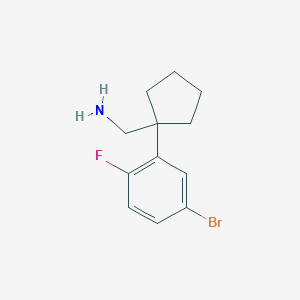
1-(2-Amino-5-(benzylthio)phenyl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Amino-5-(benzylthio)phenyl)ethan-1-one is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an ethanone backbone with an amino group and a benzylthio substituent on the phenyl ring, making it a versatile molecule for chemical synthesis and biological studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-5-(benzylthio)phenyl)ethan-1-one typically involves the reaction of 2-amino-5-(benzylthio)benzaldehyde with an appropriate acetylating agent. One common method is the use of acetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, yielding the desired product with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
化学反応の分析
Types of Reactions: 1-(2-Amino-5-(benzylthio)phenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ketone group can be reduced to form alcohol derivatives.
Substitution: The benzylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms, which can then be substituted with other nucleophiles.
Major Products Formed:
Oxidation: Formation of 1-(2-nitro-5-(benzylthio)phenyl)ethan-1-one.
Reduction: Formation of 1-(2-amino-5-(benzylthio)phenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Industry: It is used in the synthesis of dyes and pigments due to its stable aromatic structure.
作用機序
The mechanism by which 1-(2-Amino-5-(benzylthio)phenyl)ethan-1-one exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, the compound can bind to enzyme active sites, inhibiting their activity. This inhibition can lead to the disruption of critical cellular pathways, ultimately resulting in cell death. The exact molecular targets and pathways involved are still under investigation, but studies have shown promising results in cancer cell lines .
類似化合物との比較
1-(2-Amino-5-nitrophenyl)ethan-1-one: Similar structure but with a nitro group instead of a benzylthio group.
1-(2-Amino-5-(methylthio)phenyl)ethan-1-one: Similar structure but with a methylthio group instead of a benzylthio group.
1-(2-Amino-5-(phenylthio)phenyl)ethan-1-one: Similar structure but with a phenylthio group instead of a benzylthio group.
Uniqueness: 1-(2-Amino-5-(benzylthio)phenyl)ethan-1-one is unique due to the presence of the benzylthio group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
特性
分子式 |
C15H15NOS |
|---|---|
分子量 |
257.4 g/mol |
IUPAC名 |
1-(2-amino-5-benzylsulfanylphenyl)ethanone |
InChI |
InChI=1S/C15H15NOS/c1-11(17)14-9-13(7-8-15(14)16)18-10-12-5-3-2-4-6-12/h2-9H,10,16H2,1H3 |
InChIキー |
WMGRWPDCBLGVJD-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C=CC(=C1)SCC2=CC=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-amine](/img/structure/B11736662.png)

![N-[2-(4-nitrophenyl)ethyl]cyclobutanamine](/img/structure/B11736669.png)
![2-(4-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11736672.png)
![N-[(5-fluorothiophen-2-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11736674.png)
![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine](/img/structure/B11736677.png)
![1-ethyl-5-methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11736695.png)
![N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11736702.png)
![[(1-methyl-1H-pyrazol-3-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B11736710.png)
![2-Methyl-2-azaspiro[3.3]heptan-6-amine hydrochloride](/img/structure/B11736717.png)

![3-Iodopyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11736726.png)
![{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}(2-phenylethyl)amine](/img/structure/B11736740.png)
![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11736745.png)
